molecular formula C9H9N3O B182171 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 122733-40-8

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

カタログ番号: B182171
CAS番号: 122733-40-8
分子量: 175.19 g/mol
InChIキー: AZLVMRYJNAZIBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is an organic compound with the molecular formula C9H9N3O. It features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of acyclic precursors. One common method is the cyclization of acylhydrazides using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . Another approach involves the use of dehydrating agents like trifluoroacetic anhydride (TFAA) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives .

科学的研究の応用

Medicinal Chemistry

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is primarily explored for its anticancer properties . Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy
In a study evaluating its effects on human cervical carcinoma (HeLa) cells, the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating strong potential as an anticancer agent.

Antimicrobial Properties

The compound has shown promising antimicrobial activity , including both antibacterial and antifungal effects.

Case Study: Antimicrobial Activity
Research involving synthesized derivatives tested against pathogens such as Staphylococcus aureus and Escherichia coli revealed that this compound exhibited larger inhibition zones compared to traditional antibiotics.

Neurodegenerative Disease Treatment

Recent patents highlight the use of this compound in treating tauopathies , including Alzheimer's disease and progressive supranuclear palsy. It acts as an inhibitor of O-glcNAcase (OGA), which is crucial in managing tau-mediated neurodegeneration .

Materials Science Applications

This compound serves as a building block for advanced polymers and high-energy materials. Its unique structure allows for the development of materials with enhanced properties suitable for various industrial applications.

Industrial Applications

In the chemical industry, this compound is utilized in the synthesis of dyes and pigments. Its reactivity enables the introduction of diverse functional groups onto the aromatic ring through electrophilic and nucleophilic substitution reactions.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

Structural FeatureImpact on Activity
Oxadiazole RingEssential for biological activity; enhances interaction with targets.
Aniline MoietyInfluences solubility and binding affinity to proteins.
Methyl SubstituentModulates pharmacokinetics and enhances potency against specific targets.

作用機序

The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors involved in disease pathways. For example, it may inhibit enzymes like thymidylate synthase or topoisomerase II, which are crucial for DNA replication and cell proliferation . The compound’s heterocyclic structure allows it to interact with various molecular targets, leading to its diverse biological activities .

類似化合物との比較

Similar Compounds

Uniqueness

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

生物活性

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a compound featuring a 1,3,4-oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity by reviewing relevant studies, synthesizing data into tables, and discussing case studies that illustrate its potential in drug discovery.

Overview of Oxadiazole Derivatives

The oxadiazole ring system is known for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Compounds containing this heterocycle often exhibit significant interactions with various biological targets, making them valuable in therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In one study, derivatives of oxadiazole were tested against a panel of 11 cancer cell lines with varying degrees of success. The mean IC50 value for some derivatives was approximately 92.4 µM .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in tumor cells through the inhibition of specific kinases involved in cell signaling pathways.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated:

  • Bacterial and Fungal Inhibition : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism typically involves disrupting cellular processes or inhibiting enzyme activity necessary for microbial survival .

Anti-inflammatory and Antioxidant Activities

The compound has demonstrated potential anti-inflammatory effects:

  • Inflammation Modulation : It has been reported that certain oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
  • Antioxidant Activity : The ability to scavenge free radicals contributes to the compound's protective effects against oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key factors include:

Structural Feature Impact on Activity
Oxadiazole Ring Essential for biological activity; enhances interaction with targets.
Aniline Moiety Influences solubility and binding affinity to proteins.
Substituents (e.g., Methyl) Modulate pharmacokinetics and enhance potency against specific targets.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of various oxadiazole derivatives, this compound was evaluated against human cervical carcinoma (HeLa) cells. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

A series of synthesized derivatives were tested for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited higher inhibition zones compared to traditional antibiotics .

特性

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLVMRYJNAZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559943
Record name 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122733-40-8
Record name 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-phenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iron powder, 27.9 g (0.5 mol), is added to a mixture of 2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, (0.053 mol), in 1000 ml of ethyl alcohol with stirring. The mixture is heated to reflux and 1.73 ml of concentrated hydrochloric acid in 10 ml of ethyl alcohol is added dropwise. The mixture is reluxed three hours, 20 ml of 1 normal potassium hydroxide is added, the mixture filtered, and the filtrate evaporated. The residue is dissolved in dichloromethane, washed with water, and the methylene chloride layer separated and evaporated to give 7.05 g of 3-(5-methyl-1,3,4-oxadiazol-2-yl) benzenamine after recrystallization from 2-propanol; mp 139°-140° C.
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
1
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.053 mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。